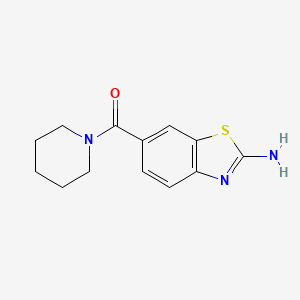

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" often involves complex organic reactions, employing various starting materials and catalysts to achieve the desired product. While specific synthesis routes for this exact compound are not detailed in the literature, studies on similar benzothiazole and piperidine derivatives provide insights into potential synthetic pathways. These pathways might include reactions such as nucleophilic substitution, amidation, and cyclization, often requiring precise conditions to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of benzothiazole-piperidine derivatives typically features a benzothiazole ring connected to a piperidine ring through a methanone linker. Crystallographic studies of related compounds highlight the importance of this configuration, demonstrating how the arrangement of these functional groups influences the molecule's overall geometry and stability. The piperidine ring can adopt various conformations (e.g., chair, boat), significantly affecting the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Compounds containing benzothiazole and piperidine units engage in a variety of chemical reactions, reflecting their functional group chemistry. These may include electrophilic and nucleophilic substitutions, ring expansions, and interactions with other organic molecules under acidic or basic conditions. The reactivity is often modulated by the electron-withdrawing or donating nature of the substituents attached to the core rings.

Physical Properties Analysis

The physical properties of "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by molecular structure, including intermolecular interactions like hydrogen bonding, which can also affect the compound's stability and solid-state form.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, redox potential, and photophysical behavior, are determined by the electronic nature of the benzothiazole and piperidine units and their interaction. The presence of the amino group and its position on the benzothiazole ring can significantly impact the molecule's electron distribution, affecting its reactivity towards other chemical species.

For detailed information on the synthesis, properties, and analyses of related compounds, please refer to the following sources:

- (Eckhardt et al., 2020) discusses the structural characterization of a side product in benzothiazinone synthesis, offering insights into molecular structure and synthesis pathways.

- (Prasad et al., 2018) covers the synthesis and structural exploration of a novel bioactive heterocycle, providing valuable information on molecular structure analysis and chemical properties.

- (Pancholia et al., 2016) explores the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, shedding light on chemical reactions and biological properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds related to (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone have been synthesized and shown to exhibit antimicrobial activity. Studies by Patel, Agravat, and Shaikh (2011) synthesized derivatives and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Patel and Agravat (2007) also reported antibacterial and antifungal activities for new pyridine derivatives (Patel & Agravat, 2007).

Antiproliferative Activity

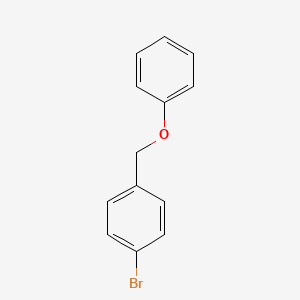

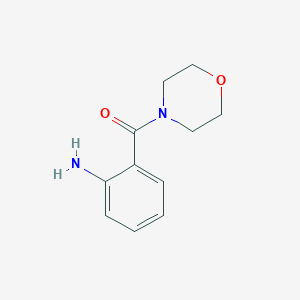

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, closely related to the chemical , was synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Prasad et al., 2018).

Structural Characterization

The structural characterization of related compounds is crucial for understanding their properties and potential applications. Eckhardt et al. (2020) reported the structure of a side product in benzothiazinone synthesis, highlighting the importance of structural analysis in drug development (Eckhardt et al., 2020).

Anti-mycobacterial Potential

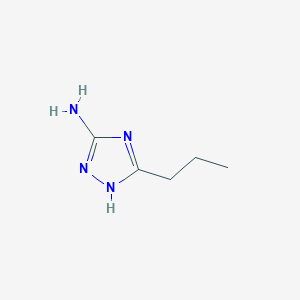

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype, showing promise in the fight against tuberculosis (Pancholia et al., 2016).

Anticonvulsant Agents

Novel derivatives of methanone compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated as anticonvulsant agents, showing significant potential in treating seizures (Malik & Khan, 2014).

Eigenschaften

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGLOPWFFSJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354338 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

CAS RN |

351518-88-2 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)